molecular formula C10H16N2O5S B11053805 2-(DiMethyl-1,2-oxazole-4-sulfonamido)-3-methylbutanoic acid

2-(DiMethyl-1,2-oxazole-4-sulfonamido)-3-methylbutanoic acid

Cat. No.: B11053805
M. Wt: 276.31 g/mol
InChI Key: SOFOIXZQMBNXJO-UHFFFAOYSA-N
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Description

2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction can yield reduced isoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and amino groups enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H16N2O5S

Molecular Weight

276.31 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C10H16N2O5S/c1-5(2)8(10(13)14)12-18(15,16)9-6(3)11-17-7(9)4/h5,8,12H,1-4H3,(H,13,14)

InChI Key

SOFOIXZQMBNXJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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